(2S,3S)-Methylreboxetine

NET inhibition enantioselectivity PET radioligand

(2S,3S)-Methylreboxetine, also designated (S,S)-MRB or (S,S)-[¹¹C]MeNER, is the optically pure (S,S)-enantiomer of the O-methyl analog of reboxetine — a well-characterized norepinephrine transporter (NET) inhibitor. It belongs to the morpholine class of selective norepinephrine reuptake inhibitors and is primarily employed as a precursor or radioligand for positron emission tomography (PET) imaging of brain NET distribution, rather than as a therapeutic agent in its own right.

Molecular Formula C18H21NO3
Molecular Weight 299.4 g/mol
CAS No. 105018-14-2
Cat. No. B149704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S)-Methylreboxetine
CAS105018-14-2
Synonyms(2S,αS)-2-[α-(2-Methoxyphenoxy)benzyl]morpholine
Molecular FormulaC18H21NO3
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3
InChIInChI=1S/C18H21NO3/c1-20-15-9-5-6-10-16(15)22-18(14-7-3-2-4-8-14)17-13-19-11-12-21-17/h2-10,17-19H,11-13H2,1H3/t17-,18-/m0/s1
InChIKeyMZGJHBJKODTIQM-ROUUACIJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S,3S)-Methylreboxetine (CAS 105018-14-2): A Stereochemically Defined NET Ligand for PET Tracer Development and Transporter Occupancy Studies


(2S,3S)-Methylreboxetine, also designated (S,S)-MRB or (S,S)-[¹¹C]MeNER, is the optically pure (S,S)-enantiomer of the O-methyl analog of reboxetine — a well-characterized norepinephrine transporter (NET) inhibitor [1]. It belongs to the morpholine class of selective norepinephrine reuptake inhibitors and is primarily employed as a precursor or radioligand for positron emission tomography (PET) imaging of brain NET distribution, rather than as a therapeutic agent in its own right [2]. The compound is distinguished from its racemic and enantiomeric counterparts by its stereochemically conferred high-affinity binding to NET (IC₅₀ = 2.5 nM), approximately 34-fold more potent than the corresponding (R,R)-enantiomer (IC₅₀ = 85 nM), and by its log P of 2.35 and low human plasma protein binding of 14%, properties that collectively favor brain penetration for in vivo imaging applications [1].

StereochemistryOptically pure (S,S)-enantiomer for NET PET research
Analog identityO-methyl reboxetine scaffold; distinct from des-methyl form
WorkflowSupports radiotracer development and transporter occupancy studies

Why (2S,3S)-Methylreboxetine Cannot Be Interchanged with Racemic Reboxetine or Alternative NET Inhibitors in Research Applications


The scientific and procurement rationale against generic substitution of (2S,3S)-Methylreboxetine rests on three interdependent lines of evidence. First, NET binding is profoundly enantioselective: the (S,S)-enantiomer exhibits an IC₅₀ of 2.5 nM, whereas the (R,R)-enantiomer requires 85 nM, a 34-fold potency gap that translates into complete loss of specific in vivo PET signal for the (R,R) form [1]. Second, the O-methyl substitution on the phenoxy ring confers enhanced NET affinity relative to the parent (S,S)-reboxetine (IC₅₀ = 3.6 nM), meaning that even the correct stereoisomer of the des-methyl analog is not an equivalent replacement [2]. Third, alternative NET ligands such as nisoxetine, oxaprotiline, and lortalamine exhibit unfavorable in vivo characteristics — high non-specific binding and paradoxical higher uptake in NET-poor striatum than in NET-rich thalamus — that disqualify them as interchangeable alternatives for PET applications where (S,S)-MRB has been validated [3].

!Enantiomer identity is critical: (R,R)-MRB may yield negligible specific binding, potentially compromising PET signal.
!O-methyl substitution alters NET affinity; des-methyl (S,S)-reboxetine may not replicate the same binding profile.
!Alternative NET ligands (nisoxetine, oxaprotiline) show higher non-specific binding, limiting direct PET substitution.

Quantitative Differentiation Evidence for (2S,3S)-Methylreboxetine Relative to Its Closest Comparators


Enantioselective NET Binding: 34-Fold Potency Advantage of (S,S)-MRB over (R,R)-MRB

In a direct head-to-head comparison using rat hypothalamic synaptosome preparations, (2S,3S)-Methylreboxetine [(S,S)-MRB] inhibited norepinephrine uptake with an IC₅₀ of 2.5 nM. The corresponding (R,R)-enantiomer [(R,R)-MRB] achieved an IC₅₀ of only 85 nM under identical assay conditions. This represents a 34-fold potency advantage for the (S,S) configuration and demonstrates that NET binding is exquisitely stereoselective for this scaffold [1]. For context, racemic reboxetine exhibits a Ki of approximately 8.2 nM at human NET, placing (S,S)-MRB's affinity well above that of the clinically used racemate .

Enantioselective NET binding
Head-to-head
IC₅₀ 2.5 nM (S,S) vs 85 nM (R,R) — 34-fold difference
Supports enantiomer-specific NET binding context.
Incorrect enantiomer may reduce binding affinity, impacting PET signal specificity.
NET inhibition enantioselectivity PET radioligand stereochemical differentiation

Superiority of (S,S)-MRB Over Alternative NET PET Radioligands in Non-Human Primate Imaging

In a comprehensive comparative PET evaluation in baboons, Ding et al. (2005) established a rank order for NET radioligand suitability: (S,S)-[¹¹C]MRB > (S,S)-[¹¹C]3-Cl-MRB > (S,S)-[¹⁸F]fluororeboxetine. Critically, alternative ligands — (R)-[¹¹C]nisoxetine, [¹¹C]oxaprotiline, and [¹¹C]lortalamine — were excluded from further consideration because they displayed higher uptake in striatum (a NET-poor region) than in thalamus (a NET-rich region), indicating unacceptable non-specific binding that confounds quantitative NET measurement [1]. In contrast, (S,S)-[¹¹C]MRB produced regional brain distribution consistent with known NET densities, and pretreatment with the NET antagonist nisoxetine (1 mg/kg) reduced thalamic binding by approximately 50% and cerebellar binding by approximately 40%, while producing no significant reduction in striatum, confirming specific, saturable NET binding [2].

NHP PET radioligand ranking
Head-to-head
(S,S)-MRB ranked first among 6 ligands; nisoxetine block ~50% in thalamus vs ~0% for (R,R)-MRB.
Reported highest regional specificity in NHP PET.
Alternative ligands failed physiological NET distribution criteria.
PET imaging NET radioligand ranking non-human primate specific binding

NET over SERT Selectivity: Sixfold Discrimination Confirmed in Vitro

In vitro binding characterization reported by the Ding group demonstrated that (S,S)-MRB possesses sixfold higher affinity for the norepinephrine transporter than for the serotonin transporter, with negligible affinity for other central nervous system binding sites [1]. This selectivity profile is meaningful when benchmarked against atomoxetine — a clinically used NET inhibitor — which exhibits only approximately 15-fold NET-over-SERT selectivity (NET Ki = 5 nM; SERT Ki = 77 nM) [2]. While (S,S)-MRB's absolute NET affinity (IC₅₀ = 2.5 nM) is about 2-fold higher than atomoxetine's NET Ki of 5 nM, its sixfold selectivity ratio, though directionally favorable, is actually lower than atomoxetine's 15-fold ratio. The practical significance lies not in superior selectivity per se, but in the combination of high absolute NET affinity with adequate selectivity for PET applications, where the sixfold margin has proven sufficient to generate specific, blockable signal in both non-human primate and human imaging studies [3].

NET over SERT selectivity
Cross-study
Sixfold higher NET than SERT affinity; atomoxetine ~15-fold.
Supports NET-over-SERT selectivity context.
Selectivity ratio sufficient for PET blocking studies, though not class-leading.
transporter selectivity NET vs SERT off-target binding radioligand specificity

In Vivo Enantioselective Target Engagement: (S,S)-MRB Shows Nisoxetine-Blockable Binding; (R,R)-MRB Does Not

PET imaging studies in baboons demonstrated a categorical difference in pharmacological blocking behavior between the two MRB enantiomers. Following administration of (S,S)-[¹¹C]MRB, pretreatment with the selective NET antagonist nisoxetine (1 mg/kg) produced a marked reduction in radioligand binding in NET-rich regions — approximately 50% in thalamus and approximately 40% in cerebellum — while producing no significant change in the NET-poor striatum, confirming specific, saturable NET binding [1]. In stark contrast, (R,R)-[¹¹C]MRB showed nearly identical radioactivity uptake and clearance kinetics across all brain regions regardless of NET density, and nisoxetine pretreatment produced no blocking effect whatsoever, indicating that the (R,R)-enantiomer's brain retention is entirely non-specific [2]. This qualitative all-or-none difference in in vivo target engagement is more consequential for PET applications than the 34-fold in vitro potency difference alone would suggest.

In vivo target engagement
Head-to-head
Nisoxetine-blockable binding ~50% for (S,S)-MRB, absent for (R,R)-MRB.
Supports enantioselective target engagement in vivo.
(R,R) enantiomer lacks specific binding, rendering PET signal uninterpretable.
in vivo target engagement enantioselective blocking nisoxetine PET pharmacodynamics

Physicochemical Properties Optimized for Blood-Brain Barrier Penetration: log P = 2.35 and Plasma Protein Binding = 14%

The partition coefficient (log P) of (S,S)-MRB between 1-octanol and 0.02 M phosphate buffer at pH 7.4 was determined to be 2.35 (± 0.06; n = 12), which falls within the optimal range of log P = 1.0–3.5 identified by Ding et al. as necessary for adequate brain penetration and acceptable non-specific binding for NET PET radioligands [1]. Human plasma protein binding was measured at 14%, indicating a high free fraction available for brain uptake [2]. By comparison, many earlier NET ligands (e.g., nisoxetine, desipramine) exhibited higher non-specific binding that was attributed in part to suboptimal lipophilicity profiles [3]. The rodent biodistribution data confirmed these properties translate into meaningful brain exposure: brain uptake reached 0.53% of injected dose at 5 minutes, with a hypothalamus-to-striatum ratio of 2.5 achieved at 60 minutes, consistent with NET-specific regional retention [4].

BBB penetration profile
Class-level
log P 2.35 (within optimal 1.0–3.5); human plasma protein binding 14%.
Supports blood-brain barrier penetration context.
Rodent brain uptake 0.53% ID at 5 min; hypothalamus/striatum ratio 2.5.
blood-brain barrier lipophilicity plasma protein binding PET tracer design

Validated Application Scenarios for (2S,3S)-Methylreboxetine in Translational Neuroimaging and Drug Development


PET Imaging of Brain NET Density and Distribution in Neurological and Psychiatric Disorders

(S,S)-[¹¹C]MRB is the most extensively validated PET radioligand for mapping brain norepinephrine transporter distribution in vivo. Human studies have demonstrated highest uptake in the midbrain (containing the locus coeruleus) and thalamus, with lowest uptake in the caudate nucleus, consistent with the known regional distribution of NET in primate brain [1]. The baseline distribution volume ratio (DVR) values were 1.48 for both thalamus and midbrain, with lower values for cerebellum (1.09) and cingulate gyrus (1.07) [1]. This regional differentiation — confirmed across multiple species (rat, baboon, rhesus monkey, and human) — supports applications in disease-related NET alteration studies, including depression, ADHD, cocaine addiction, and obesity, where altered NET availability has been reported [2].

NET Occupancy Studies for CNS Drug Development Using Atomoxetine as Pharmacological Blocker

(S,S)-[¹¹C]MRB has been validated for measuring NET occupancy by therapeutic agents in both non-human primate and human subjects. Atomoxetine (ATX), which binds NET with Ki = 2–5 nM, produced dose-dependent reductions in (S,S)-[¹¹C]MRB binding: at 25 mg oral ATX, midbrain binding decreased by 24 ± 7%, and at 100 mg, by 31 ± 11% [1]. In non-human primates, the ATX IC₅₀ for (S,S)-[¹¹C]MRB displacement was estimated at 31 ± 10 ng/mL plasma after free-fraction correction [2]. These data establish (S,S)-[¹¹C]MRB as a tool for determining in vivo NET occupancy relationships for novel norepinephrine reuptake inhibitors in preclinical and clinical development programs.

Enantiomerically Pure Reference Standard for Chiral Chromatography and Stereochemical Quality Control

Given the 34-fold potency differential between (S,S)-MRB (IC₅₀ = 2.5 nM) and (R,R)-MRB (IC₅₀ = 85 nM), and the complete absence of specific in vivo binding for the (R,R) enantiomer, (2S,3S)-Methylreboxetine serves as an essential optically pure reference standard for chiral HPLC method development, enantiomeric purity verification of synthesized MRB batches, and quality control of radiolabeling precursors [1]. The established chiral resolution method using a chiral HPLC column to separate racemic normethyl precursor into individual (R,R) and (S,S) enantiomers, as described by Ding et al. (2003), makes the availability of authenticated (S,S) reference material critical for any laboratory undertaking in-house radiosynthesis [2].

Comparative NET Ligand Screening and Structure-Activity Relationship (SAR) Studies

The Zeng et al. (2008, 2009) medicinal chemistry programs established that all six (S,S)-reboxetine derivatives synthesized exhibited high NET affinity (Ki ≤ 2 nM), with specific analogs achieving Ki values as low as 0.30 nM and 1.02 nM in [³H]nisoxetine competition binding assays at human NET [1]. (2S,3S)-Methylreboxetine serves as the benchmark compound in this series — the methyl-substituted analog that balances high affinity (IC₅₀ = 2.5 nM) with favorable log P (2.35) and adequate brain penetration for both in vitro and in vivo studies. It is the appropriate reference ligand against which novel NET-targeted compounds should be compared in any SAR campaign aimed at developing next-generation NET imaging agents or therapeutics [2].

Application
Selection Property
Validation Focus
Brain NET distribution imaging research
Stereochemically defined (S,S)-enantiomer
Regional brain uptake specificity
NET occupancy measurement for CNS drug candidates
Reported sensitivity to pharmacological blockade
Dose-dependent displacement by NET inhibitors
Enantiomeric purity verification and chiral reference
Authenticated (S,S) stereochemistry
Chiral HPLC identity and ee determination
NET ligand SAR and benchmarking
Benchmark NET affinity and log P profile
Comparative binding affinity assessment
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